![molecular formula C22H17N3O3 B6081575 N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B6081575.png)
N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide, also known as QNZ, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the family of quinazoline derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves the inhibition of NF-κB activity, which is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide binds to the active site of the IKKβ kinase, which is responsible for the activation of NF-κB, and prevents its phosphorylation. As a result, the activation of NF-κB is inhibited, leading to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activity of NF-κB. In addition, N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of NF-κB and reducing the expression of anti-apoptotic proteins, such as Bcl-2. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its high potency and specificity towards NF-κB inhibition. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to exhibit a higher potency and selectivity towards NF-κB inhibition than other compounds, such as BAY 11-7082 and MG-132. However, one of the limitations of using N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain media.
Orientations Futures
There are several future directions for the research and development of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. Another direction is the development of novel analogs of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide with improved solubility and potency towards NF-κB inhibition. In addition, further studies are needed to investigate the potential therapeutic applications of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in other fields of medicine, such as neurodegenerative diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves a multistep process that begins with the reaction of 2-nitrobenzaldehyde and benzylamine to form the intermediate, 2-nitro-N-benzylbenzamide. This intermediate is then reduced using palladium on carbon and hydrogen gas to obtain N-benzyl-2-nitrobenzamide. The reduction of this compound using iron powder and acetic acid results in the formation of N-benzyl-2-aminobenzamide, which is then reacted with phthalic anhydride and acetic anhydride to produce N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide.
Applications De Recherche Scientifique
N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to exhibit anti-cancer properties by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the development and progression of cancer. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-benzyl-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(23-14-15-7-3-1-4-8-15)16-11-12-18-19(13-16)24-22(28)25(21(18)27)17-9-5-2-6-10-17/h1-13H,14H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNIDMZRLCGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.